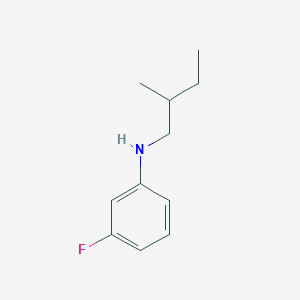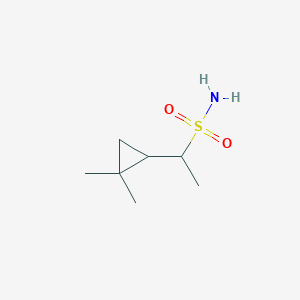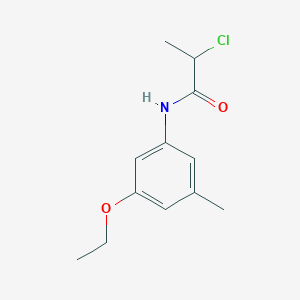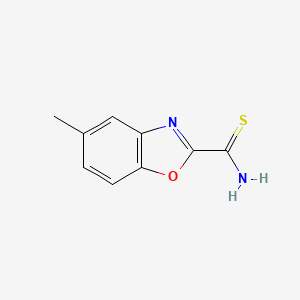
1-(1-Chlorobutan-2-yl)-3-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Chlorobutan-2-yl)-3-fluorobenzene is an organic compound with the molecular formula C10H12ClF This compound is characterized by a benzene ring substituted with a chlorobutan-2-yl group and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Chlorobutan-2-yl)-3-fluorobenzene typically involves the chlorination of butan-2-ol followed by a Friedel-Crafts alkylation reaction with fluorobenzene. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Chlorobutan-2-yl)-3-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The butyl side chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, forming a butylbenzene derivative.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
- Substitution reactions yield products such as 1-(1-Hydroxybutan-2-yl)-3-fluorobenzene.
- Oxidation reactions can produce 1-(1-Chlorobutan-2-one)-3-fluorobenzene.
- Reduction reactions result in 1-(Butan-2-yl)-3-fluorobenzene.
Applications De Recherche Scientifique
1-(1-Chlorobutan-2-yl)-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-Chlorobutan-2-yl)-3-fluorobenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by nucleophiles. The fluorine atom on the benzene ring can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.
Comparaison Avec Des Composés Similaires
- 1-(1-Chlorobutan-2-yl)-2-fluorobenzene
- 1-(1-Chlorobutan-2-yl)-4-fluorobenzene
- 1-(1-Chlorobutan-2-yl)-3-chlorobenzene
Uniqueness: 1-(1-Chlorobutan-2-yl)-3-fluorobenzene is unique due to the specific positioning of the fluorine atom on the benzene ring, which can significantly influence its chemical reactivity and physical properties compared to its isomers and analogs.
Propriétés
Formule moléculaire |
C10H12ClF |
|---|---|
Poids moléculaire |
186.65 g/mol |
Nom IUPAC |
1-(1-chlorobutan-2-yl)-3-fluorobenzene |
InChI |
InChI=1S/C10H12ClF/c1-2-8(7-11)9-4-3-5-10(12)6-9/h3-6,8H,2,7H2,1H3 |
Clé InChI |
GBYNVWHEILCLMP-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCl)C1=CC(=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


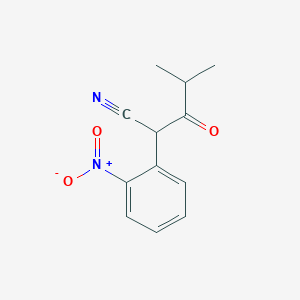

![2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine](/img/structure/B13198160.png)
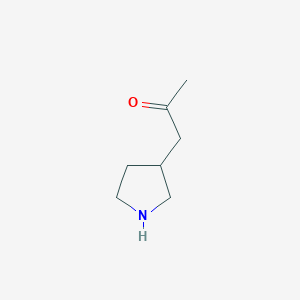


![7-Cyclopropyl-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13198199.png)
![3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13198201.png)

